

# Dasolampanel experimental controls and potential artifacts

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## Compound of Interest

Compound Name: *Dasolampanel*

Cat. No.: *B606946*

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## Dasolampanel Technical Support Center

Welcome to the technical support center for **Dasolampanel**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, potential artifacts, and troubleshooting for experiments involving this AMPA/kainate receptor antagonist.

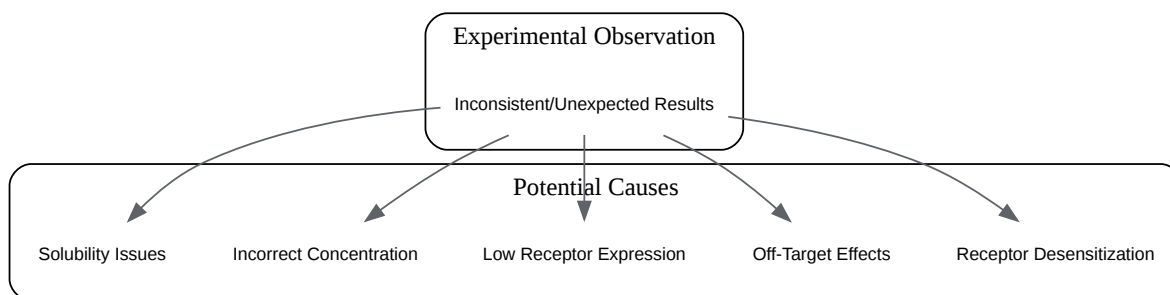
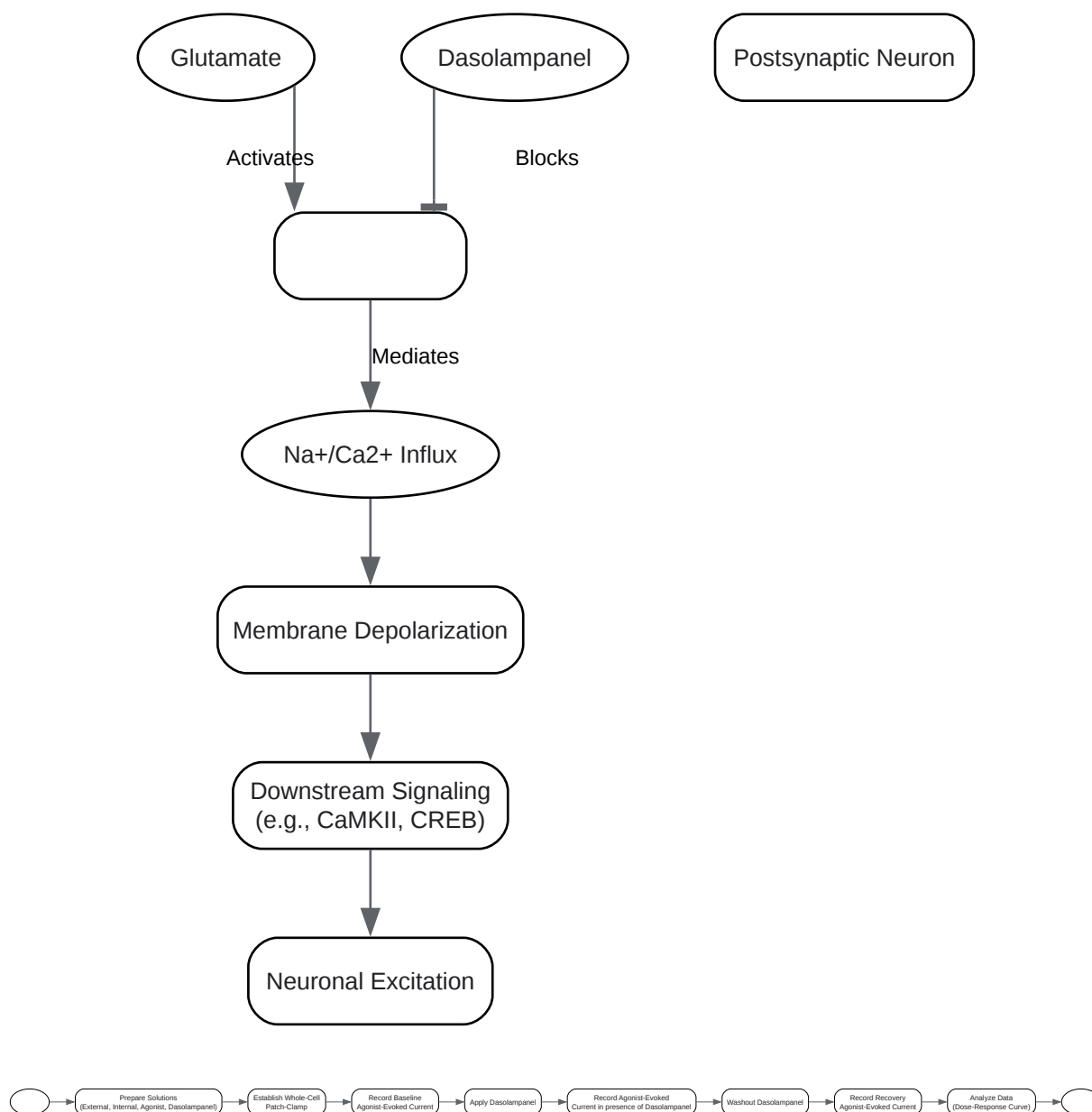
## Frequently Asked Questions (FAQs)

Q1: What is **Dasolampanel** and what is its primary mechanism of action?

**Dasolampanel** (also known as NGX-426) is an orally bioavailable competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate to these receptors, thereby reducing glutamate-mediated excitatory neurotransmission. It was initially developed for the treatment of chronic pain conditions, such as neuropathic pain and migraine.

Q2: What are the key signaling pathways affected by **Dasolampanel**?

**Dasolampanel** primarily modulates signaling pathways associated with glutamatergic neurotransmission. By blocking AMPA and kainate receptors, it inhibits the influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) into the postsynaptic neuron. This, in turn, attenuates downstream signaling cascades that are activated by neuronal depolarization and calcium influx.



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